2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide are yet to be identified. It’s worth noting that compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazide precursors with carbon disulfide and potassium hydroxide in ethanol.
Attachment of the pyridine moiety: The oxadiazole derivative is then reacted with a suitable pyridine carboxylic acid derivative under appropriate conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide can be compared with other oxadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
2-amino-1,3,4-oxadiazole derivatives: These compounds have shown potential as anticancer and antiviral agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-14-15-9(18-7)6-13-10(16)8-4-3-5-12-11(8)17-2/h3-5H,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSRGYMLQIGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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